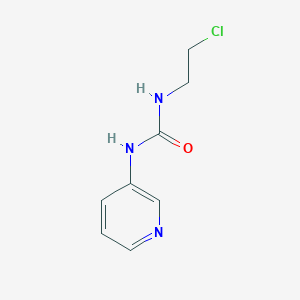
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea
概要
説明
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea is a compound with potential antitumor properties and significant cytotoxicity against certain cancer cell lines (Gaudreault et al., 1988).
Synthesis Analysis
The synthesis of derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea involves reactions with various agents, such as alkylanilines and triphosgene. These synthesis processes have been explored for their potential in creating anticancer agents (Gaudreault et al., 1988).
Molecular Structure Analysis
The molecular structure of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea and its derivatives has been analyzed using techniques like X-ray diffraction. This analysis has provided insights into the planarity of the urea cation and the role of hydrogen bonding in these compounds (Velikova et al., 1999).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including complexation and unfolding, to form multiply hydrogen-bonded complexes. Such reactions are crucial for understanding their potential biological activities and interactions (Corbin et al., 2001).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, have been explored in studies. These analyses are important for understanding the stability and solubility of these compounds (Ke & Xue, 2008).
Chemical Properties Analysis
The chemical properties, especially related to antitumor activity and interactions with biological targets, are a key focus of research. N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown selective alkylation properties, which are important for their potential therapeutic applications (Mounetou et al., 2001).
科学的研究の応用
Antitumor Activity
- N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives have shown promising results in antitumor activity. Studies indicate that certain compounds with this structure are highly active against tumors such as AH13 hepatoma and L1210 leukemia. These compounds have demonstrated effectiveness in both intraperitoneal and intravenous systems (Miyahara, Kamiya, Maekawa, & Odashima, 1979).
Mechanism of Antitumor Action
- Research into the mechanism of antitumor action of these compounds has been conducted. For example, one study explored the chemical reactions of these compounds with biological model compounds, suggesting a possible mechanism of antitumor action based on their interactions (Miyahara, Sueyoshi, & Kamiya, 1985).
Antiallergic Potential
- Some derivatives of N-(2-Chloroethyl)-N'-(3-pyridinyl)urea have been found to exhibit potential antiallergic activity. These findings suggest a broader scope of therapeutic applications beyond antitumor effects (Lesher, Singh, & Mielens, 1982).
Antimitotic Agents
- N-aryl-N'-(2-chloroethyl)ureas, a category that includes N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, are being studied as antimitotic agents. These compounds are known to alter the cytoskeleton by inducing microtubule depolymerization through selective alkylation of beta-tubulin. This opens up possibilities for their use in cancer therapy (Mounetou, Legault, Lacroix, & C.-Gaudreault, 2001).
Effects on Microtubule Stability
- The interaction of certain N-(2-Chloroethyl)-N'-(3-pyridinyl)urea compounds with beta-tubulin has been characterized. This research provides insights into how these compounds affect the stability and dynamics of microtubules, which is crucial in understanding their potential as chemotherapeutic agents (Fortin, Bouchon, Chambon, Lacroix, Moreau, Chezal, Degoul, & C.-Gaudreault, 2011).
Potential in Drug-resistant Cancers
- Studies have shown that certain N-(2-Chloroethyl)-N'-(3-pyridinyl)urea derivatives can be effective against various drug-resistant tumor cells. This indicates their potential in treating cancers that are resistant to conventional anticancer drugs (C.-Gaudreault, Alaoui-Jamali, Batist, Béchard, Lacroix, & Poyet, 2004).
Metabolism and Disposition
- The disposition and metabolism of 1-aryl-3-(2-chloroethyl)ureas, which include N-(2-Chloroethyl)-N'-(3-pyridinyl)urea, have been studied. Understanding their metabolic pathways is crucial for assessing their potential and safety as antineoplastic agents (Maurizis, Rapp, Azim, Gaudreault, Veyre, & Madelmont, 1998).
特性
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-3-5-11-8(13)12-7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKZUTAGOUFZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930314 | |
| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea | |
CAS RN |
13908-58-2 | |
| Record name | NSC83110 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-pyridin-3-ylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

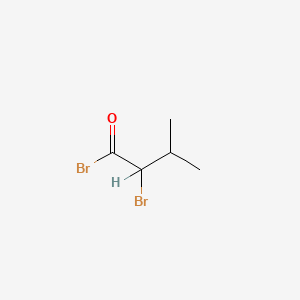
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
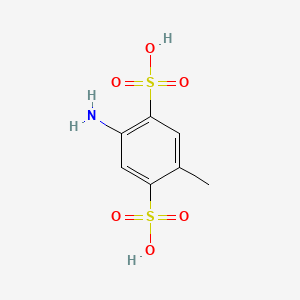
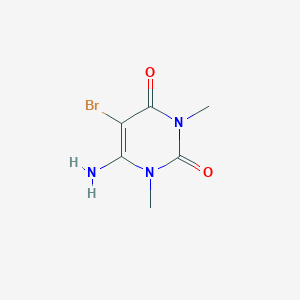
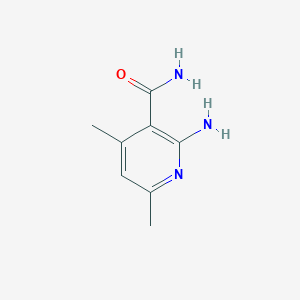
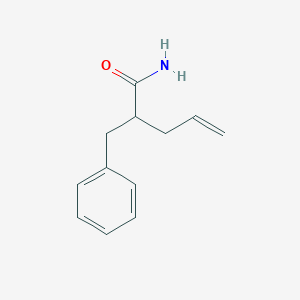
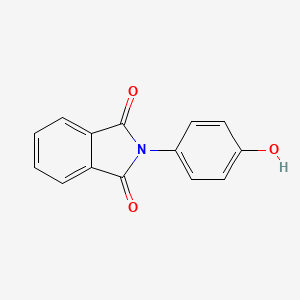
![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
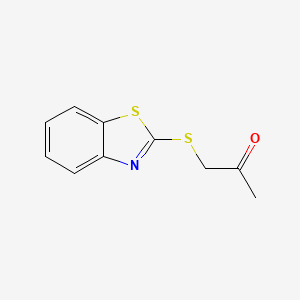
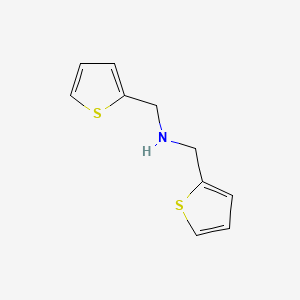
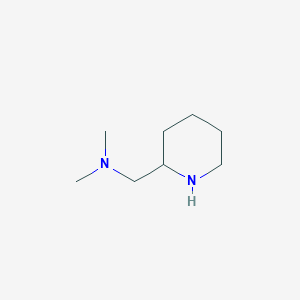
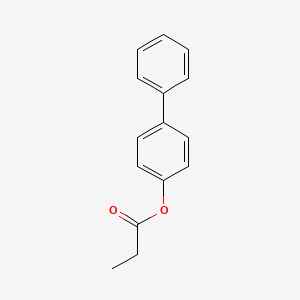
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)
